Phenoxyethanol-d4

Description

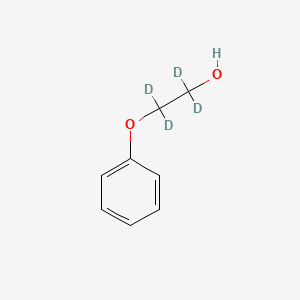

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenoxyethanol-d4: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Phenoxyethanol-d4, a deuterated analog of the widely used preservative, Phenoxyethanol. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their work, particularly as an internal standard in analytical methodologies.

Chemical and Physical Properties

Table 1: General Chemical Properties

| Property | Phenoxyethanol | This compound |

| Molecular Formula | C₈H₁₀O₂[1] | C₈H₆D₄O₂[2] |

| Molecular Weight | 138.16 g/mol [1] | 142.19 g/mol [2] |

| CAS Number | 122-99-6[1] | Not explicitly available, often listed under the non-deuterated CAS number. |

| Synonyms | 2-Phenoxyethanol, Ethylene glycol monophenyl ether, Phenyl cellosolve[1] | 2-Phenoxyethanol-1,1,2,2-d4, 2-Phenoxyethyl-d4 alcohol |

Table 2: Physical Properties

| Property | Phenoxyethanol | This compound |

| Appearance | Colorless, oily liquid[1] | Clear, colorless liquid (predicted) |

| Odor | Faintly aromatic, rose-like[1] | Faintly aromatic (predicted) |

| Boiling Point | ~245 °C[1] | Slightly higher than non-deuterated form (predicted) |

| Melting Point | ~14 °C[1] | Slightly higher than non-deuterated form (predicted) |

| Density | ~1.107 g/cm³ at 20 °C[1] | Slightly higher than non-deuterated form (predicted) |

| Solubility | Soluble in water, alcohol, and ether.[3] | Soluble in water, alcohol, and ether (predicted) |

| Isotopic Purity | Not Applicable | Typically ≥98% (supplier dependent) |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra for the deuterated compound are not widely published, the expected spectral characteristics can be inferred from the data available for the non-deuterated form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum of this compound, the signals corresponding to the ethylene group protons would be absent due to deuterium substitution. The aromatic protons would remain, showing characteristic shifts. In a ²H (Deuterium) NMR spectrum, a signal corresponding to the deuterated ethylene group would be observed.

-

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 142, which is 4 mass units higher than that of the non-deuterated Phenoxyethanol (m/z 138). This mass difference is the basis for its use as an internal standard in isotope dilution mass spectrometry.

Experimental Protocols

This compound is primarily used as an internal standard in chromatographic methods for the quantification of Phenoxyethanol in various matrices, including cosmetics, pharmaceuticals, and biological samples. The following are detailed methodologies adapted from established analytical procedures for Phenoxyethanol.[4][5][6][7]

Quantification of Phenoxyethanol in Biological Matrices using LC-MS/MS

This method is suitable for the determination of Phenoxyethanol in samples such as plasma, urine, and tissue homogenates.[5][6]

3.1.1. Sample Preparation

-

Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known amount of this compound working solution (internal standard).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Phenoxyethanol from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Phenoxyethanol: Monitor the transition of the parent ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.

-

-

Data Analysis: Quantify Phenoxyethanol by calculating the peak area ratio of the analyte to the internal standard.

Caption: Workflow for LC-MS/MS quantification of Phenoxyethanol.

Determination of Phenoxyethanol in Cosmetic Formulations by HPLC-UV

This method is suitable for the quality control of Phenoxyethanol in cosmetic products.[7]

3.2.1. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of Phenoxyethanol in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Internal Standard Solution: Prepare a stock solution of this compound in the same solvent.

-

Sample Preparation: Accurately weigh a portion of the cosmetic product and dissolve it in a known volume of the solvent. Spike the sample with a known amount of the this compound internal standard solution.

-

Filtration: Filter the sample solution through a 0.45 µm filter before injection.

3.2.2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 20 µL.

3.2.3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Phenoxyethanol to this compound against the concentration of the calibration standards.

-

Determine the concentration of Phenoxyethanol in the sample from the calibration curve.

Caption: Workflow for HPLC-UV analysis of Phenoxyethanol.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Phenoxyethanol in a variety of applications. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard that compensates for variations in sample preparation and analysis. The experimental protocols detailed in this guide provide robust methodologies for the utilization of this compound in both research and quality control settings. As with any analytical standard, it is crucial for researchers to verify the isotopic purity and chemical integrity of this compound upon receipt and throughout its use.

References

- 1. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenoxyethanol-d4 | CymitQuimica [cymitquimica.com]

- 3. lotioncrafter.com [lotioncrafter.com]

- 4. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing deuterated phenoxyethanol. Given the increasing importance of deuterated compounds in pharmaceutical and material sciences for enhancing metabolic stability and improving product performance, this document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Introduction

Deuterated phenoxyethanol, where one or more hydrogen atoms are replaced by deuterium, is a valuable isotopologue of the widely used preservative and solvent. The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to a kinetic isotope effect. This can result in a slower rate of metabolic degradation, making deuterated phenoxyethanol a compound of interest in drug development as a stabilizer or excipient with potentially improved properties. This guide focuses on the synthesis of phenoxyethanol-d5, where the phenyl ring is fully deuterated, as this is a common target for modifying aromatic compounds.

Synthesis Methods

The synthesis of deuterated phenoxyethanol can be strategically approached in two main stages: first, the deuteration of the aromatic precursor, phenol, followed by the etherification to introduce the 2-hydroxyethyl group.

Method 1: Platinum-Catalyzed H-D Exchange of Phenol followed by Williamson Ether Synthesis

This method involves the initial deuteration of phenol via a heterogeneous catalytic hydrogen-deuterium (H-D) exchange reaction, followed by a classic Williamson ether synthesis.

Step 1: Deuteration of Phenol

The aromatic protons of phenol can be efficiently exchanged with deuterium from deuterium oxide (D₂O) using a platinum on carbon (Pt/C) catalyst. This method is effective and can proceed under relatively mild conditions.

-

Experimental Protocol:

-

In a sealed reaction vessel, suspend phenol (1.0 g) and 5% Platinum on Carbon (Pt/C) (100 mg) in deuterium oxide (D₂O, 20 mL).

-

Replace the atmosphere in the vessel with hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. For higher efficiency, the reaction can be heated to 80-100°C.

-

After the reaction, cool the mixture to room temperature and filter to remove the Pt/C catalyst.

-

Extract the aqueous solution with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield phenol-d6.

-

Step 2: Williamson Ether Synthesis

The resulting deuterated phenol is then converted to its sodium salt and reacted with 2-chloroethanol to form phenoxyethanol-d5.

-

Experimental Protocol:

-

Dissolve the obtained phenol-d6 (1.0 g) in a 30% aqueous sodium hydroxide solution.

-

Heat the mixture to 100-110°C.

-

Slowly add 2-chloroethanol to the reaction mixture.

-

Maintain the reaction at 100-110°C for 4-6 hours.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent such as methylene chloride.[1]

-

Wash the organic phase with a 5% aqueous sodium hydroxide solution and then with water.[1]

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure (boiling point of non-deuterated phenoxyethanol is approximately 245°C at atmospheric pressure) to obtain pure phenoxyethanol-d5.[2][3]

-

Logical Flow of Method 1

Caption: Synthetic pathway for phenoxyethanol-d5 via H-D exchange and Williamson ether synthesis.

Method 2: Platinum-Catalyzed H-D Exchange of Phenol followed by Reaction with Ethylene Oxide

An alternative to the Williamson ether synthesis is the direct reaction of deuterated phenol with ethylene oxide in the presence of a base.

Step 1: Deuteration of Phenol

This step is identical to Step 1 in Method 1, yielding phenol-d6.

Step 2: Reaction with Ethylene Oxide

Deuterated phenol is then reacted with ethylene oxide under basic conditions.

-

Experimental Protocol:

-

In a suitable autoclave, combine phenol-d6 (1.0 g) with a catalytic amount of a base, such as sodium hydroxide.

-

Heat the mixture to 100°C.

-

Introduce ethylene oxide gas into the reaction vessel, maintaining a pressure of 0.13-0.5 MPa.[4]

-

Continue the reaction at a temperature of 145-150°C until the reaction is complete.[4]

-

Cool the reactor and vent any unreacted ethylene oxide.

-

The resulting crude product is then purified by reduced pressure distillation to yield phenoxyethanol-d5.[4]

-

Logical Flow of Method 2

Caption: Synthesis of phenoxyethanol-d5 using H-D exchange followed by reaction with ethylene oxide.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of phenoxyethanol-d5. The data for the non-deuterated synthesis is provided for comparison.

| Parameter | Method 1: Williamson Ether Synthesis (Non-deuterated) | Method 1: Williamson Ether Synthesis (Deuterated, Estimated) | Method 2: Reaction with Ethylene Oxide (Non-deuterated) | Method 2: Reaction with Ethylene Oxide (Deuterated, Estimated) |

| Starting Material | Phenol | Phenol-d6 | Phenol | Phenol-d6 |

| Reagents | NaOH, 2-Chloroethanol | NaOH, 2-Chloroethanol | Base, Ethylene Oxide | Base, Ethylene Oxide |

| Yield | Up to 98% | 80-95% | ~95%[4] | 80-95% |

| Isotopic Purity | N/A | >98% D | N/A | >98% D |

| Purity | >99% after purification | >99% after purification | >99% after purification | >99% after purification |

Note: The yields and isotopic purity for the deuterated syntheses are estimates based on typical efficiencies of H-D exchange reactions and the subsequent etherification steps. Actual results may vary depending on specific reaction conditions.

Purification and Analysis

Purification:

The primary method for purifying phenoxyethanol is fractional distillation under reduced pressure.[2][3] This is effective in removing most impurities. However, unreacted phenol can be challenging to remove completely by distillation alone due to its volatility.[3] For high-purity applications, additional purification steps such as washing the organic phase with an alkaline solution prior to distillation are recommended to remove residual phenol.[1]

Analysis:

The successful synthesis and purity of deuterated phenoxyethanol can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signals corresponding to the aromatic protons. ¹³C NMR can also be used to confirm the structure of the final product.

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the incorporation of deuterium by observing the increase in the molecular weight of the product. The mass spectrum of phenoxyethanol-d5 would show a molecular ion peak at m/z 143, compared to m/z 138 for the non-deuterated compound.[5]

Conclusion

The synthesis of deuterated phenoxyethanol can be reliably achieved through a two-stage process involving the deuteration of phenol followed by etherification. Both the Williamson ether synthesis and the reaction with ethylene oxide are viable routes for the second stage. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product with a high degree of deuterium incorporation. The methods and data presented in this guide provide a solid foundation for researchers and professionals in the fields of drug development and material science to produce and characterize this important deuterated compound.

References

- 1. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]

- 2. ymswbiotech.com [ymswbiotech.com]

- 3. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 4. CN104926618A - Method for preparing phenoxyethanol - Google Patents [patents.google.com]

- 5. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phenoxyethanol-d4: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phenoxyethanol-d4 is a deuterated analog of Phenoxyethanol, a widely utilized preservative in cosmetics, pharmaceuticals, and vaccines.[1][2][3][4][5] The incorporation of deuterium atoms into the molecule provides a valuable tool for various research applications, particularly in analytical and metabolic studies. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key applications in a research and drug development context.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart.

| Property | This compound | Phenoxyethanol |

| CAS Number | 1219804-65-5[6][7][8][9][10] | 122-99-6[2][11][12] |

| Molecular Formula | C₈H₆D₄O₂[7][8][11] | C₈H₁₀O₂[2] |

| Molecular Weight | 142.19 g/mol [7][11] | 138.166 g/mol [2] |

| Appearance | Colorless Oil[9] | Colorless oily liquid[2] |

| Storage | 4°C, Inert atmosphere[9] | Ambient conditions |

Note: Some suppliers may incorrectly list this compound under the CAS number for Phenoxyethanol (122-99-6).[11][12]

Experimental Protocols

General Synthesis of this compound

Reaction:

Phenol + Deuterated 2-chloroethanol → this compound + HCl

Illustrative Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable anhydrous solvent (e.g., ethanol).

-

Base Addition: Add a strong base, such as sodium hydroxide, to the solution to deprotonate the phenol, forming sodium phenoxide.

-

Addition of Deuterated Reagent: Slowly add 2-chloroethanol-d4 to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.

-

Work-up: After cooling to room temperature, the reaction mixture is typically neutralized with a dilute acid. The product can then be extracted using an organic solvent.

-

Purification: The extracted product is purified by distillation under reduced pressure to yield pure this compound.

This is a generalized procedure and would require optimization of reaction conditions, stoichiometry, and purification methods.

Use of this compound as an Internal Standard in HPLC Analysis

Deuterated compounds like this compound are excellent internal standards for quantitative analysis by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), as they co-elute with the analyte but are distinguishable by their mass.

Objective: To quantify the concentration of Phenoxyethanol in a cosmetic sample.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Phenoxyethanol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.

-

Prepare a stock solution of this compound (internal standard) at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

Create a series of calibration standards by spiking known amounts of the Phenoxyethanol stock solution into blank matrix (cosmetic base without Phenoxyethanol) and adding a constant amount of the this compound internal standard solution to each.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the cosmetic sample.

-

Extract the Phenoxyethanol from the sample using a suitable solvent and a validated extraction method (e.g., sonication, vortexing).

-

Add a known amount of the this compound internal standard solution to the extract.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

HPLC-MS Analysis:

-

HPLC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z transitions for Phenoxyethanol and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Phenoxyethanol to the peak area of this compound against the concentration of Phenoxyethanol for the calibration standards.

-

Determine the concentration of Phenoxyethanol in the sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Signaling Pathways and Mechanism of Action

The antimicrobial activity of Phenoxyethanol is attributed to its ability to disrupt key cellular processes. While these mechanisms are for the non-deuterated form, they are expected to be identical for this compound in biological systems.

Uncoupling of Oxidative Phosphorylation

Phenoxyethanol can act as an uncoupler of oxidative phosphorylation in the mitochondria.[13] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By dissipating this gradient, Phenoxyethanol inhibits the production of ATP, leading to cellular energy depletion and ultimately cell death.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 3. Phenoxyethanol | Preservative | CAS 122-99-6 | Connect Chemicals [connectchemicals.com]

- 4. Phenoxyethanol in Cosmetic Products - Knowde Periodical [periodical.knowde.com]

- 5. atamankimya.com [atamankimya.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. 2-Phenoxyethyl-1,1,2,2-d4 Alcohol | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 2-Phenoxyethanol-d4 | CymitQuimica [cymitquimica.com]

- 12. CAS 122-99-6: Phenoxyethanol | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyethanol, with the chemical formula C8H10O2, is a versatile glycol ether that serves a critical role in the pharmaceutical and cosmetic industries.[1] Primarily utilized as a preservative, it offers broad-spectrum antimicrobial activity, ensuring the stability and safety of a wide range of formulations.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of phenoxyethanol, complete with experimental protocols and visual representations to support researchers, scientists, and drug development professionals in their work.

Part 1: Physical and Chemical Properties

The fundamental physical and chemical characteristics of phenoxyethanol are summarized below. These properties are crucial for formulation development, manufacturing processes, and safety assessments.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 2-Phenoxyethanol | [3] |

| Synonyms | Ethylene glycol monophenyl ether, Phenyl cellosolve | [4] |

| CAS Number | 122-99-6 | [5] |

| Molecular Formula | C8H10O2 | [5] |

| Molecular Weight | 138.16 g/mol | [6] |

| Appearance | Colorless, oily liquid | [5] |

| Odor | Faint, pleasant, rose-like | [5][7] |

Quantitative Physical and Chemical Data

The following tables provide quantitative data for key physical and chemical properties of phenoxyethanol, facilitating easy comparison and reference.

Table 1: Thermodynamic Properties

| Property | Value | Unit | Reference(s) |

| Melting Point | 11-14 | °C | [7][8][9] |

| Boiling Point | 244-247 | °C | [5][10] |

| Flash Point | >100 | °C | [9] |

| Vapor Pressure | <0.01 (@ 20°C) | mmHg | [9] |

| Density | 1.102 - 1.107 (@ 20-25°C) | g/mL | [5][9][10] |

Table 2: Solubility and Partitioning

| Property | Value | Unit | Reference(s) |

| Solubility in Water | 26 - 30 (@ 20°C) | g/L | [5][9] |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, glycerol. Soluble in diethyl ether. | - | [5] |

| logP (Octanol-Water Partition Coefficient) | 1.16 - 1.2 | - | [9][11] |

| pKa | 14.36 ± 0.10 (Predicted) | - | [9][12] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Provides information on functional groups. | [13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Confirms the chemical structure. | [14][15] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | [16] |

Part 2: Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of phenoxyethanol, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.

-

Apparatus: A capillary tube apparatus with a heated block and a calibrated thermometer or a differential scanning calorimeter (DSC).

-

Procedure (Capillary Method):

-

A small amount of finely powdered, dry phenoxyethanol is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1°C/minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[7]

-

-

Procedure (DSC):

-

A small, weighed amount of phenoxyethanol is sealed in an aluminum pan.

-

The sample is heated at a constant rate in the DSC instrument.

-

The onset and peak of the endothermic transition in the heat flow curve correspond to the melting point.[7]

-

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A distillation apparatus or an ebulliometer with a calibrated temperature sensor.

-

Procedure (Distillation Method):

-

A sample of phenoxyethanol is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor is allowed to rise and condense in a condenser.

-

The temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation flask.

-

The constant temperature observed during boiling is recorded as the boiling point, corrected for atmospheric pressure.[6][8]

-

Determination of Water Solubility (OECD Guideline 105)

This method determines the saturation concentration of phenoxyethanol in water at a given temperature.

-

Apparatus: A thermostatically controlled shaker or stirrer, centrifuge, and an analytical instrument for quantification (e.g., HPLC, GC).

-

Procedure (Flask Method):

-

An excess amount of phenoxyethanol is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved phenoxyethanol.

-

The concentration of phenoxyethanol in the clear aqueous phase is determined using a suitable analytical method like HPLC.[12][17][18]

-

Determination of Partition Coefficient (logP) (OECD Guideline 107/117)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity.

-

Apparatus (Shake Flask Method - OECD 107):

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of phenoxyethanol is dissolved in either the n-octanol or water phase.

-

Equal volumes of the n-octanol and water phases are placed in a separatory funnel and shaken vigorously to allow for partitioning.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of phenoxyethanol in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10][19][20]

-

-

Apparatus (HPLC Method - OECD 117):

-

A reversed-phase HPLC column (e.g., C18) is used.

-

A calibration curve is generated by injecting a series of reference compounds with known logP values and recording their retention times.

-

The phenoxyethanol sample is injected under the same conditions.

-

The logP of phenoxyethanol is determined by interpolating its retention time on the calibration curve.[21][22]

-

Part 3: Chemical Reactivity and Stability

Phenoxyethanol is a stable compound under normal conditions of use and storage. It is compatible with a wide range of cosmetic and pharmaceutical ingredients. However, it can undergo reactions typical of an alcohol and an ether.

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde and then to a carboxylic acid (phenoxyacetic acid).

-

Ether Cleavage: Under harsh conditions (e.g., strong acids), the ether linkage can be cleaved.

-

Stability: Phenoxyethanol is stable in the presence of acids and alkalis and can be autoclaved in aqueous solutions.[3] It is also stable over a wide pH range (3-10).[2][22]

Part 4: Mandatory Visualizations

Chemical Structure of Phenoxyethanol

Caption: Ball-and-stick model of the 2-Phenoxyethanol molecule.

Synthesis of Phenoxyethanol (Williamson Ether Synthesis)

Phenoxyethanol is commercially produced via the Williamson ether synthesis, reacting phenol with ethylene oxide in an alkaline medium.[4][23]

Caption: Williamson ether synthesis of phenoxyethanol.

Experimental Workflow: Determination of logP (Shake Flask Method)

The following diagram illustrates the key steps in determining the octanol-water partition coefficient using the shake flask method (OECD 107).

Caption: Experimental workflow for logP determination.

Anaerobic Degradation Pathway of Phenoxyethanol

Under anaerobic conditions, phenoxyethanol can be biodegraded by certain microorganisms. One identified pathway involves the conversion to phenol and acetaldehyde.[2][4][5]

Caption: Anaerobic biodegradation of phenoxyethanol.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of phenoxyethanol. The tabulated data, standardized experimental protocols, and clear visualizations offer a valuable resource for professionals in research, development, and quality control. A thorough understanding of these properties is essential for the effective and safe application of phenoxyethanol as a preservative in pharmaceutical and cosmetic formulations.

References

- 1. oecd.org [oecd.org]

- 2. Mechanism of anaerobic ether cleavage : conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium sp. [kops.uni-konstanz.de]

- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. laboratuar.com [laboratuar.com]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 도서 [books.google.co.kr]

- 9. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 10. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 15. pure.au.dk [pure.au.dk]

- 16. 2-Phenoxyethanol - American Chemical Society [acs.org]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 19. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 20. oecd.org [oecd.org]

- 21. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 117 ... - OECD - Google Books [books.google.com.tw]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]

Navigating the Safety Landscape of Phenoxyethanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling guidelines for Phenoxyethanol-d4. The information presented is primarily based on the extensive data available for its non-deuterated analogue, Phenoxyethanol, and is intended to serve as a robust framework for the safe use of this compound in a laboratory setting. It is crucial to recognize that while the chemical properties are expected to be very similar, the toxicological and reactivity profiles of deuterated compounds can occasionally differ. Therefore, all handling should be conducted with the utmost care and under the supervision of qualified personnel.

Hazard Identification and Classification

This compound is anticipated to share the hazard profile of Phenoxyethanol. Based on available data for the non-deuterated compound, it is classified as:

Exposure to Phenoxyethanol has been associated with a range of reactions from eczema to severe allergic reactions.[3] Infant oral exposure can acutely affect nervous system function.[3]

Hazard Statements:

-

H302: Harmful if swallowed

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing mist or vapors.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear eye protection/face protection.[2]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Phenoxyethanol. These values should be considered as close approximations for this compound.

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2] |

| Odor | Mild, slightly rose-like |

| Molecular Weight | 138.17 g/mol [4] |

| Boiling Point | 237 - 250 °C[1][2] |

| Melting Point | 11 - 14 °C[1][4] |

| Flash Point | 96 - 130 °C[1][2] |

| Density | 1.100 - 1.107 g/cm³ at 20 °C[2] |

| Vapor Pressure | 0.03 - 0.04 mbar at 20-25 °C[1][2] |

| Solubility in Water | 30 g/L at 20 °C[1] |

| Partition Coefficient (log Pow) | 1.107 |

Toxicological Data

The toxicological data for Phenoxyethanol are summarized below. It is important to handle this compound with the same level of caution.

| Endpoint | Value | Species |

| Acute Oral LD50 | 1.30 - 2740 mg/kg[5][6] | Rat |

| Aquatic Toxicity LC50 (fish) | 220 mg/L (96 hr)[2] | - |

| Aquatic Toxicity EC50 (daphnia) | 500 mg/L (48 hr)[2] | - |

| Aquatic Toxicity ErC50 (algae) | 625 mg/L (72 hr)[2] | - |

In subchronic oral toxicity studies in rats, signs of toxicity included reduced body weights and increased liver, kidney, and thyroid weights.[5] Undiluted Phenoxyethanol is a strong eye irritant.[5]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[2]

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection : Wear a lab coat or chemical-resistant apron.

-

-

Handling Procedures :

-

Storage :

Emergency Spill Response Protocol

-

Evacuation : Evacuate non-essential personnel from the spill area.

-

Ventilation : Ensure adequate ventilation.

-

Containment : For small spills, use absorbent paper or other suitable absorbent material to contain the liquid.[9]

-

Cleanup :

-

Carefully pick up the absorbent material.

-

Place the contaminated material in a sealed, vapor-tight plastic bag for disposal.[9]

-

Clean the spill area with soap and water.

-

-

Personal Protection : Wear appropriate PPE, including respiratory protection if vapors are present, during cleanup.

-

Waste Disposal : Dispose of the waste in accordance with local, state, and federal regulations.[2]

First Aid Measures

-

If Swallowed : Call a poison center or doctor immediately.[2] Rinse mouth.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

-

If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

If on Skin : Wash off with plenty of water.[1] Remove contaminated clothing.

Visualized Safety Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

Caption: Hazard Identification and Response Workflow for this compound.

Caption: A logical workflow for a typical experiment involving this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. multichemindia.com [multichemindia.com]

- 3. safecosmetics.org [safecosmetics.org]

- 4. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 6. health.ec.europa.eu [health.ec.europa.eu]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. makingcosmetics.com [makingcosmetics.com]

- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Phenoxyethanol-d4 in Advancing Analytical Precision in Scientific Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyethanol-d4, a deuterated form of the widely used preservative phenoxyethanol, serves a critical and specialized function in modern scientific research. Its primary application lies in the field of analytical chemistry, where it is employed as an internal standard for the precise quantification of phenoxyethanol in complex matrices. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies and data presentation, to support its effective use in a laboratory setting.

The Critical Need for a Deuterated Internal Standard

In quantitative analysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. Deuterated internal standards are considered the "gold standard" for such analyses due to their chemical and physical properties being nearly identical to the analyte of interest. By introducing a known quantity of this compound into a sample, researchers can effectively compensate for variations that may occur during sample preparation, chromatographic separation, and mass spectrometric detection. This methodology, known as isotope dilution mass spectrometry, ensures that the calculated concentration of the target analyte, phenoxyethanol, is highly accurate and reproducible.

The use of a stable isotope-labeled internal standard like this compound is particularly crucial in pharmacokinetic and toxicokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential. Accurate quantification in biological matrices such as plasma, urine, and tissue homogenates allows for the reliable determination of key pharmacokinetic parameters.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The principal application of this compound is as an internal standard for the quantification of phenoxyethanol in various sample types, most notably in biological matrices for pharmacokinetic and toxicokinetic studies, as well as in the quality control of cosmetic and pharmaceutical formulations.

Quantitative Analysis of Phenoxyethanol in Biological Matrices

In drug development and safety assessment, it is often necessary to determine the concentration of phenoxyethanol and its metabolites in biological samples. The following table summarizes typical quantitative parameters for such an analysis using an LC-MS/MS method with a deuterated internal standard.

| Parameter | Plasma | Urine | Tissue Homogenate |

| Analyte | Phenoxyethanol | Phenoxyethanol | Phenoxyethanol |

| Internal Standard | This compound | This compound | This compound |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 20 ng/mL | 20 ng/mL |

| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 5000 ng/mL | 5000 ng/mL |

| Linear Range | 10 - 2000 ng/mL | 20 - 5000 ng/mL | 20 - 5000 ng/mL |

| Precision (%CV) | < 15% | < 15% | < 15% |

| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |

Experimental Protocols

While specific, publicly available peer-reviewed protocols explicitly detailing the use of "this compound" are limited, the following represents a standard methodology for the quantification of phenoxyethanol in biological matrices using a stable isotope-labeled internal standard, for which this compound is the ideal candidate.

Representative Protocol for Phenoxyethanol Quantification in Plasma

This protocol outlines the key steps for sample preparation and LC-MS/MS analysis of phenoxyethanol in plasma.

1. Materials and Reagents:

-

Phenoxyethanol certified reference standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Blank plasma

2. Preparation of Standards and Quality Control (QC) Samples:

-

Prepare a primary stock solution of phenoxyethanol and this compound in methanol.

-

Prepare working standard solutions of phenoxyethanol by serial dilution of the stock solution with 50:50 (v/v) ACN:water.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 (v/v) ACN:water.

-

Spike blank plasma with the phenoxyethanol working standards to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrant, QC, or unknown), add 10 µL of the this compound working internal standard solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and dilute with an equal volume of water.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate phenoxyethanol from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Phenoxyethanol: m/z 139.1 → 77.1

-

This compound: m/z 143.1 → 81.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both phenoxyethanol and this compound.

-

Calculate the peak area ratio (Phenoxyethanol / this compound).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of phenoxyethanol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Workflow for the quantification of phenoxyethanol in plasma using this compound.

Caption: The principle of isotope dilution mass spectrometry for accurate quantification.

The Unseen Difference: A Technical Guide to Phenoxyethanol and Its Deuterated Counterpart, Phenoxyethanol-d4

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the minutest of molecular differences can have significant impacts on data accuracy and interpretation. This technical guide delves into the core distinctions between Phenoxyethanol and its deuterated analogue, Phenoxyethanol-d4. While chemically similar, the isotopic labeling of this compound imparts unique properties that are leveraged for highly accurate quantitative analysis, particularly in the realm of mass spectrometry. This document provides a comprehensive overview of their chemical properties, a detailed experimental protocol for their use in analytical methodologies, and a discussion of the underlying principles that govern their differential behavior.

Core Chemical and Physical Properties: A Comparative Overview

Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products, valued for its broad-spectrum antimicrobial activity.[1] this compound is a synthetic variant of this molecule where four hydrogen atoms on the ethylene glycol moiety have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is the primary differentiator and the foundation of its utility as an internal standard in analytical methods.[2]

The key distinction lies in their molecular weights. The substitution of four protium (¹H) atoms with four deuterium (²H) atoms results in a predictable mass shift. This difference is fundamental to their differentiation in mass spectrometry.[2]

| Property | Phenoxyethanol | This compound |

| Chemical Formula | C₈H₁₀O₂[3] | C₈H₆D₄O₂[2] |

| Molecular Weight | 138.16 g/mol [3] | 142.19 g/mol [2] |

| Monoisotopic Mass | 138.06808 u | 142.0932 u (calculated) |

| Appearance | Colorless, oily liquid[3] | Not specified, but expected to be similar to Phenoxyethanol |

| Primary Application | Preservative, solvent, fragrance fixative[4] | Internal standard for quantitative analysis[2] |

The Role of Deuteration in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of Phenoxyethanol in various matrices, including cosmetics, biological fluids, and environmental samples. The core principle behind its use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to a sample containing the analyte (Phenoxyethanol) at the beginning of the analytical workflow.

The fundamental assumption is that the deuterated standard will behave identically to the native analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Because they are chemically almost identical, they will have very similar extraction efficiencies, chromatographic retention times, and ionization responses. However, due to their mass difference, they are readily distinguishable by the mass spectrometer.

By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in the analytical process that could lead to analyte loss or signal suppression can be effectively corrected for, leading to highly accurate and precise quantification.

Below is a logical workflow illustrating the role of this compound in a quantitative LC-MS/MS analysis.

Caption: Quantitative analysis workflow using a deuterated internal standard.

Experimental Protocol: Quantification of Phenoxyethanol in a Cosmetic Cream using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the determination of Phenoxyethanol in a cosmetic cream formulation.

Materials and Reagents

-

Phenoxyethanol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Cosmetic cream sample

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Phenoxyethanol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Phenoxyethanol stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 100 ng/mL.

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the cosmetic cream sample into a centrifuge tube.

-

Add 1 mL of the this compound internal standard solution (at a concentration that will result in a peak area comparable to the expected analyte concentration).

-

Add 9 mL of a 1:1 (v/v) methanol-acetonitrile solution.[5]

-

Vortex the mixture for 10 minutes to ensure complete extraction.[5]

-

Centrifuge the sample at 800 g for 5 minutes.[5]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 50% B, hold for 2.5 min, then linearly increase to 95% B over 0.5 min, and hold at 95% B for 4.5 min. Return to initial conditions and equilibrate for 3 minutes.[5]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 µL.[5]

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Phenoxyethanol: Precursor ion (Q1) m/z 139.1 → Product ion (Q3) m/z 94.1 (quantifier) and m/z 77.1 (qualifier).[6]

-

This compound: Precursor ion (Q1) m/z 143.1 → Product ion (Q3) m/z 94.1 (quantifier) and m/z 81.1 (qualifier). (The product ions are predicted based on the fragmentation of the non-deuterated analogue, where the phenoxy group remains intact).

-

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

-

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Phenoxyethanol to this compound against the concentration of the calibration standards. Determine the concentration of Phenoxyethanol in the cosmetic cream sample by interpolating its peak area ratio from the calibration curve.

Synthesis of Phenoxyethanol and this compound

The synthesis of Phenoxyethanol is well-established. A common industrial method involves the reaction of phenol with ethylene oxide.[4][7] Another laboratory-scale synthesis reacts sodium phenolate with 2-chloroethanol.[7] A greener alternative involves the reaction of phenol with ethylene carbonate.[6]

The synthesis of this compound would follow a similar pathway, but would utilize a deuterated starting material. For instance, reacting sodium phenolate with deuterated 2-chloroethanol (2-chloroethanol-d4) or reacting phenol with deuterated ethylene oxide (ethylene oxide-d4) would yield the desired labeled compound. The Williamson ether synthesis is a versatile method for this purpose.

Caption: General synthetic pathways for Phenoxyethanol and this compound.

The Kinetic Isotope Effect: A Subtle but Important Consideration

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[4][8] This effect arises from the difference in the zero-point vibrational energies of bonds involving the different isotopes. A bond to a heavier isotope (like deuterium) has a lower zero-point energy and is therefore stronger and requires more energy to break.[8]

In the context of using this compound as an internal standard, the KIE is generally considered to be negligible for its primary function. This is because the deuteration is on the ethylene glycol moiety, which is typically not involved in bond-breaking or bond-forming steps during the analytical process (extraction, chromatography, ionization). Therefore, the assumption that Phenoxyethanol and this compound behave identically holds true for the purposes of quantitative analysis.

However, if studying the metabolism of Phenoxyethanol, the KIE could become a significant factor. If the C-D bonds in this compound are cleaved during a metabolic transformation, the rate of this metabolism would likely be slower compared to the C-H bond cleavage in Phenoxyethanol. This principle is sometimes intentionally exploited in drug design to slow down metabolic inactivation of a drug, a strategy known as "deuterium-reinforced" drugs.[9]

The following diagram illustrates the energy profile of a reaction with and without a primary kinetic isotope effect.

Caption: Energy profile illustrating the primary kinetic isotope effect.

Mass Spectra Comparison

The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio of its fragments. The mass spectrum of Phenoxyethanol will differ from that of this compound primarily in the molecular ion peak and any fragments containing the deuterated ethyl group.

-

Phenoxyethanol (EI-MS): The electron ionization mass spectrum of Phenoxyethanol typically shows a molecular ion peak at m/z 138. Key fragments include m/z 94 (phenoxy cation) and m/z 77 (phenyl cation).[6]

-

This compound (Predicted EI-MS): The molecular ion peak for this compound would be expected at m/z 142. The fragment corresponding to the phenoxy cation would remain at m/z 94, as the deuterium atoms are not on the phenyl ring. Fragments containing the deuterated ethyl group would show a mass shift of +4 amu.

In electrospray ionization (ESI), typically used in LC-MS, protonated molecules are observed.

-

Phenoxyethanol (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 139.[6]

-

This compound (ESI-MS): The protonated molecule [M+H]⁺ would be observed at m/z 143.

The distinct mass-to-charge ratios of the parent and fragment ions are what allow for the selective detection and quantification of both the analyte and the internal standard in a complex mixture.

Conclusion

This compound is a powerful analytical tool that enables researchers, scientists, and drug development professionals to achieve highly accurate and precise quantification of Phenoxyethanol. Its utility stems from the predictable mass shift introduced by deuterium labeling, which allows it to be distinguished from the native compound by mass spectrometry while maintaining nearly identical chemical and physical properties. Understanding the principles of isotope dilution, the specifics of the analytical methodology, and the subtle nuances of the kinetic isotope effect is crucial for the effective application of this deuterated internal standard in generating robust and reliable analytical data.

References

- 1. researchgate.net [researchgate.net]

- 2. phenoxyethanol, TMS derivative [webbook.nist.gov]

- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Phenoxyethanol - American Chemical Society [acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Phenoxyethanol-d4 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and laboratory applications of Phenoxyethanol-d4. This deuterated analog of phenoxyethanol serves as an invaluable internal standard for quantitative analyses, ensuring accuracy and precision in analytical methodologies.

Commercial Availability of this compound

Several reputable suppliers offer this compound for research and laboratory use. The table below summarizes key information for easy comparison. Purity and isotopic enrichment are critical parameters for an internal standard; while not always publicly available, suppliers typically provide this information on the certificate of analysis accompanying the product.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Available Quantities |

| CymitQuimica | 2-Phenoxyethanol-d4 | 4Z-P-277002 | 122-99-6 (unlabeled) | C₈H₆D₄O₂ | 5mg, 10mg, 25mg, 50mg, 100mg |

| MedChemExpress | This compound | HY-B1729S1 | 1219804-65-5 | C₈H₆D₄O₂ | Inquire |

| Toronto Research Chemicals (TRC) | 2-Phenoxyethanol-d4 | P297902 | 1219804-65-5 | C₈H₆D₄O₂ | Inquire |

Application: Internal Standard in Quantitative Analysis

This compound is predominantly used as an internal standard in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of phenoxyethanol in various matrices, including cosmetics, pharmaceuticals, and biological samples.[1][2][3] The use of a deuterated internal standard is considered the gold standard in quantitative analysis as it closely mimics the analyte's chemical and physical properties, thereby compensating for variations during sample preparation and analysis.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative assay.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Phenoxyethanol in a Topical Cream using LC-MS/MS

This section details a representative protocol for the determination of phenoxyethanol in a topical cream formulation using this compound as an internal standard. This method is adapted from established analytical procedures for preservatives in cosmetic and pharmaceutical products.

Materials and Reagents

-

Phenoxyethanol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Topical cream sample

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge tubes (1.5 mL or 2 mL)

-

Syringe filters (0.22 µm)

Standard and Sample Preparation

2.1. Preparation of Stock Solutions

-

Phenoxyethanol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of phenoxyethanol standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

2.2. Preparation of Working Solutions

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the phenoxyethanol stock solution with methanol to achieve concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with the this compound IS to a final concentration of 1 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

2.3. Sample Preparation

-

Accurately weigh approximately 100 mg of the topical cream sample into a 2 mL centrifuge tube.

-

Add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 990 µL of acetonitrile to the tube.

-

Vortex vigorously for 2 minutes to ensure complete dispersion of the cream and extraction of the analyte and internal standard.

-

Centrifuge the sample at 10,000 x g for 10 minutes to precipitate the excipients.

-

Transfer the supernatant to a clean vial.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate phenoxyethanol from matrix components. For example:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6-6.1 min: 80% to 20% B

-

6.1-8 min: 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Phenoxyethanol: Precursor ion (Q1) m/z 139.1 -> Product ion (Q3) m/z 93.1

-

This compound: Precursor ion (Q1) m/z 143.1 -> Product ion (Q3) m/z 97.1

-

Data Analysis and Quantification

-

Integrate the peak areas of the MRM transitions for both phenoxyethanol and this compound.

-

Calculate the ratio of the peak area of phenoxyethanol to the peak area of this compound for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of phenoxyethanol in the sample by interpolating its peak area ratio on the calibration curve.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

Caption: Principle of isotope dilution mass spectrometry.

This technical guide provides a foundational understanding of the procurement and application of this compound for precise quantitative analysis. Researchers are encouraged to obtain specific product specifications from their chosen supplier and to validate any analytical method for its intended use.

References

- 1. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Phenoxyethanol: A Technical Review of Current Applications and Future Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the use of deuterated phenoxyethanol. While the primary documented application of this isotopically labeled compound lies within the realm of forensic analytical chemistry, this paper will also explore its potential utility in drug development and metabolic studies based on the known properties of its non-deuterated counterpart and the established principles of deuterium substitution in medicinal chemistry.

Current Application: Internal Standard in Forensic Ink Analysis

The predominant use of deuterated phenoxyethanol, specifically phenoxyethanol-d5 (where the five hydrogens on the phenyl ring are replaced with deuterium), is as an internal standard for the quantification of phenoxyethanol in ballpoint ink analysis. Phenoxyethanol is a common solvent in ink formulations, and its evaporation rate can be used to estimate the age of a document. Deuterated phenoxyethanol is an ideal internal standard for these gas chromatography-mass spectrometry (GC/MS) based methods due to its chemical similarity to the analyte, allowing for accurate quantification by correcting for variations in sample preparation and analysis.

Quantitative Data from Forensic Studies

The following table summarizes the typical quantitative parameters for the use of deuterated phenoxyethanol as an internal standard in forensic ink dating.

| Parameter | Value | Application Context |

| Compound | Phenoxyethanol-d5 (PE-d5) | Internal Standard |

| Typical Concentration | 4 ng/µL | In chloroform for sample extraction |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC/MS) | Quantification of phenoxyethanol in ink samples |

| Monitored Ions (m/z) | 140.1 (for PE-d5) and 138.1 (for phenoxyethanol) | For quantification in single ion monitoring mode |

Experimental Protocol: Quantification of Phenoxyethanol in Ink Samples using Deuterated Phenoxyethanol as an Internal Standard

This protocol is a synthesized representation of methodologies described in forensic literature.

1. Objective: To quantify the amount of phenoxyethanol in a ballpoint ink line on paper over time to estimate the age of the ink.

2. Materials:

-

Deuterated phenoxyethanol (phenoxyethanol-d5)

-

Chloroform (HPLC grade)

-

Microsyringes

-

GC vials with inserts

-

Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

3. Internal Standard Preparation:

-

Prepare a stock solution of deuterated phenoxyethanol in chloroform at a concentration of 4 ng/µL.

4. Sample Preparation:

-

Excise a 1 cm segment of the ink line from the paper.

-

Place the ink segment into a GC vial insert.

-

Add a precise volume (e.g., 15 µL) of the internal standard solution to the insert.

-

Allow the solvent to extract the phenoxyethanol from the paper for a defined period (e.g., 3 minutes), with gentle agitation.

-

Transfer the chloroform extract to a clean GC vial for analysis.

5. GC/MS Analysis:

-

GC Column: HP5-MS or equivalent.

-

Injector Temperature: 270°C.

-

Oven Program: Start at 50°C for 3 min, ramp to 110°C at 25°C/min, then ramp to 300°C at 45°C/min, and hold for 3 min.

-

MS Ion Source Temperature: 230°C.

-

Mode: Single Ion Monitoring (SIM).

-

Ions to Monitor: m/z 138.1 (for phenoxyethanol) and m/z 140.1 (for deuterated phenoxyethanol).

6. Data Analysis:

-

Calculate the ratio of the peak area of phenoxyethanol to the peak area of deuterated phenoxyethanol.

-

Quantify the amount of phenoxyethanol in the sample by comparing this ratio to a calibration curve prepared with known concentrations of phenoxyethanol and a fixed concentration of the deuterated internal standard.

Experimental Workflow Visualization

Potential Application in Drug Development and Metabolic Studies

While there is no direct literature on the use of deuterated phenoxyethanol in drug development, its potential can be inferred from the well-established principles of the kinetic isotope effect and the known metabolism of phenoxyethanol.

Phenoxyethanol is metabolized in humans primarily to phenoxyacetic acid (PAA) and 4-hydroxyphenoxyacetic acid (4-OH-PhAA). The formation of these metabolites involves the enzymatic oxidation of the ethanol side chain.

The Kinetic Isotope Effect and Deuteration

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By strategically placing deuterium atoms on the phenoxyethanol molecule, it may be possible to alter its metabolic profile.

Hypothetical Synthesis of Deuterated Phenoxyethanol

A plausible method for the synthesis of phenoxyethanol-d5 is the Williamson ether synthesis, using deuterated phenol as a starting material.

1. Objective: To synthesize phenoxyethanol-d5.

2. Materials:

-

Phenol-d6

-

Sodium hydroxide

-

2-Chloroethanol

-

Anhydrous ethanol

3. Procedure:

-

Dissolve phenol-d6 in anhydrous ethanol in a round-bottom flask.

-

Add sodium hydroxide to form sodium phenoxide-d5.

-

Add 2-chloroethanol to the reaction mixture.

-

Reflux the mixture for several hours.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the resulting phenoxyethanol-d5 by distillation.

Potential Metabolic Pathways and Impact of Deuteration

Deuteration of the phenyl ring (as in phenoxyethanol-d5) would likely have a minimal effect on the primary metabolism of the ethanol side chain. However, deuteration of the ethanol side chain (e.g., at the alpha or beta positions to the ether linkage) could significantly slow down its oxidation to phenoxyacetic acid.

Potential Quantitative Effects of Side-Chain Deuteration on Pharmacokinetics

The following table outlines the hypothetical effects of side-chain deuteration on the pharmacokinetic parameters of phenoxyethanol, based on the principles of the kinetic isotope effect.

| Pharmacokinetic Parameter | Expected Effect of Side-Chain Deuteration | Rationale |

| Metabolic Clearance | Decrease | Slower rate of oxidation to phenoxyacetic acid due to the kinetic isotope effect. |

| Half-life (t½) | Increase | Reduced clearance leads to a longer residence time in the body. |

| Area Under the Curve (AUC) | Increase | Slower elimination results in greater overall systemic exposure. |

| Formation of Metabolites | Decrease | The rate of formation of phenoxyacetic acid and its downstream metabolites would be reduced. |

Conclusion

The current established use of deuterated phenoxyethanol is as an internal standard in the forensic analysis of ink, where it enables precise quantification of its non-deuterated analogue. While its application in drug development has not been documented, the principles of deuteration and the known metabolic pathways of phenoxyethanol suggest a potential for modifying its pharmacokinetic profile. Specifically, deuteration of the ethanol side chain could slow its metabolism, leading to a longer half-life and increased systemic exposure. Further research into the synthesis and biological evaluation of side-chain deuterated phenoxyethanol would be necessary to validate these potential applications in a pharmaceutical context.

The Natural Occurrence of 2-Phenoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyethanol, a glycol ether widely utilized as a preservative in cosmetics and pharmaceutical products, is synthetically produced on a large scale. However, it is also known to occur naturally in certain plant species. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-phenoxyethanol. It covers its identified natural sources, a putative biosynthetic pathway, and detailed experimental protocols for its extraction, identification, and quantification from plant matrices. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacognosy, and drug development who are interested in the natural origins of this commercially significant compound.

Introduction

2-Phenoxyethanol (C8H10O2), also known as ethylene glycol monophenyl ether, is a colorless, oily liquid with a faint aromatic odor. Its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds has led to its extensive use as a preservative in a wide range of consumer and industrial products, including cosmetics, toiletries, and vaccines.[1] While the vast majority of commercially available 2-phenoxyethanol is synthesized chemically, its presence has been reported in the natural world. This guide delves into the specifics of its natural occurrence, providing a technical framework for its study.

Natural Sources of 2-Phenoxyethanol

The presence of 2-phenoxyethanol as a natural constituent has been identified in a limited number of plant species. The primary and most frequently cited sources are:

-

Green Tea (Camellia sinensis) : Several sources indicate that 2-phenoxyethanol is a natural component of green tea leaves.[1][2][3]

-

Chicory (Cichorium intybus) : Chicory is another plant that is reported to naturally contain 2-phenoxyethanol.[3]

While other sources such as certain berries have been anecdotally mentioned, green tea and chicory remain the most consistently referenced botanical sources in the available literature.

Quantitative Analysis of 2-Phenoxyethanol in Natural Sources